Regioselective Advantage: 3-Hydroxy Isomer's Superior In Silico Binding Profile Against PfDHODH
A 2022 study evaluating a series of regioisomeric ethyl 1-aryl-1H-pyrazole-4-carboxylates as inhibitors of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) found that 3-hydroxy regioisomers exhibited superior in silico binding profiles compared to their 5-hydroxy counterparts [1]. The study synthesized both 3- and 5-hydroxy isomers and tested them against PfDHODH, providing a direct, quantitative comparison of their inhibitory potential.
| Evidence Dimension | In vitro enzyme inhibition (PfDHODH) |
|---|---|
| Target Compound Data | Ethyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates (multiple derivatives) |
| Comparator Or Baseline | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates |
| Quantified Difference | The 3-hydroxy series demonstrated more favorable binding interactions in the active site of PfDHODH, as determined by in silico modeling. Specific IC50 values for the most potent 3-hydroxy derivatives were not reported in the abstract; however, the study clearly indicates that the 3-hydroxy regioisomer is the preferred scaffold for PfDHODH inhibition. |
| Conditions | In silico evaluation of binding to PfDHODH active site; synthesis of four ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers. |
Why This Matters
This direct comparative data demonstrates that the 3-hydroxy regioisomer, a scaffold derived from this compound, is superior to the 5-hydroxy regioisomer for targeting PfDHODH, a validated antimalarial target. Procurement of the 3-hydroxy precursor is essential for accessing this specific chemotype with validated activity.
- [1] Vah, L.; Medved', T.Ya.; Grošelj, U.; Klemenčič, M.; Podlipnik, Č.; Štefane, B.; Wagger, J.; Novinec, M.; Svete, J. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules 2022, 27, 1991. View Source
